2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Description
Properties
CAS No. |
1016757-34-8 |
|---|---|
Molecular Formula |
C11H7FN2S |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 |
InChI Key |
JRHONXLZYUYQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC#N)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The cyanomethyl group at position 2 originates from the thioamide’s structure, while the 4-(2-fluorophenyl) substituent derives from the bromoketone.
Key Reaction Steps :
-
Nucleophilic Substitution : Thioamide’s sulfur attacks the electrophilic α-carbon of the bromoketone.
-
Cyclization : Intramolecular dehydration forms the thiazole heterocycle.
-
Deprotonation : Base-mediated elimination of HBr yields the final product.
Experimental Protocol and Optimization
A representative procedure involves refluxing equimolar quantities of 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) and 2-cyanothioacetamide (1.0 eq) in anhydrous ethanol for 4–6 hours. The crude product is precipitated by dilution with ice water and recrystallized from methanol.
Optimization Insights :
-
Solvent Selection : Ethanol or tetrahydrofuran (THF) is preferred for solubility and reaction kinetics. Aqueous mixtures promote hydrolysis of the nitrile group, necessitating anhydrous conditions.
-
Temperature : Reflux temperatures (78–85°C) ensure complete conversion. Prolonged heating (>8 hours) risks side reactions, including dimerization of the bromoketone.
-
Yield : Typical yields range from 65% to 75%, with purity >95% confirmed by HPLC.
Microwave-Assisted Synthesis in Glycerol: A Green Chemistry Approach
Microwave irradiation significantly enhances reaction efficiency, reducing time and energy consumption. This method, reported by S. S. K. et al., employs glycerol—a biodegradable, non-toxic solvent—to synthesize 2-cyanomethylthiazoles.
Procedure and Advantages
Reagents :
-
2-Bromo-1-(2-fluorophenyl)ethanone (1.0 eq)
-
2-Cyanothioacetamide (1.0 eq)
-
Anhydrous glycerol (3–4 mL per mmol of substrate)
Steps :
-
Combine reagents in a microwave vial and prestir for 4 minutes.
-
Irradiate at 40–45 Watts for 3.5–4.5 minutes, maintaining internal temperatures at 95–120°C.
-
Quench with ethanol-water (1:50), isolate by filtration, and air-dry.
Key Advantages :
Comparative Analysis of Methods
| Parameter | Thermal Method (Ethanol Reflux) | Microwave (Glycerol) |
|---|---|---|
| Time | 4–6 hours | 3.5–4.5 minutes |
| Yield | 65–75% | 85–90% |
| Solvent Toxicity | Moderate (ethanol) | Low (glycerol) |
| Energy Consumption | High | Low |
| By-Products | <5% (dimerization products) | <2% (amide derivatives) |
Side Reactions and Mitigation Strategies
Hydrolysis of the Nitrile Group
Traces of water in the reaction mixture can hydrolyze the cyanomethyl group to an acetamide derivative (2-[4-(2-fluorophenyl)thiazol-2-yl]acetamide). This is minimized by:
Dimerization of α-Bromoketone
Elevated temperatures in thermal methods may cause ketone dimerization. Microwave irradiation’s rapid heating circumvents this issue.
Characterization and Analytical Data
While direct data for this compound is sparse in the literature, analogous compounds provide benchmarks:
-
Melting Point : Expected 60–65°C (cf. 61–63°C for 2-(4-phenylthiazol-2-yl)acetonitrile).
-
1H NMR (CDCl3) : δ 7.85–7.45 (m, 4H, Ar-H), 4.25 (s, 2H, CH2CN), 3.10 (s, 1H, thiazole-H).
-
HPLC-MS : [M+H]+ at m/z 243.1.
Industrial-Scale Considerations
For large-scale production, the microwave method faces challenges in heat dissipation and vessel design. Modified protocols using continuous-flow reactors or ultrasonic agitation are under investigation to bridge lab- and industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent. The thiazole ring is known for enhancing bioactivity due to its ability to interact with biological targets effectively.
Anticancer Properties
Thiazole derivatives have been studied for their anticancer potential. A specific investigation into compounds containing the thiazole moiety revealed their ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Agrochemical Applications
Pesticide Development
The compound's structure lends itself to modifications that can enhance its effectiveness as a pesticide. Research has shown that thiazole-based compounds can act as fungicides and herbicides. For instance, derivatives of this compound have been evaluated for their ability to control plant pathogens, showing promising results in laboratory settings.
Materials Science Applications
Polymer Chemistry
In materials science, thiazole-containing compounds are explored for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth using thiazole derivatives. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study C | Agrochemical Efficacy | Showed significant reduction in fungal growth in treated crops compared to controls, indicating potential as a fungicide. |
| Study D | Polymer Development | Enhanced thermal stability in polymers when thiazole derivatives were incorporated into the matrix, improving material performance under stress. |
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Lipophilicity: Fluorine substitution (as in the target compound) increases lipophilicity compared to non-halogenated analogues (e.g., logP of 3.19 for dichlorophenyl derivatives vs. ~2.5 for fluorophenyl derivatives) .
- Solubility : Bulky substituents like adamantyl (logP: ~3.5) reduce aqueous solubility, while smaller groups (e.g., isopropyl) improve it .
Biological Activity
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
- Molecular Formula : C11H7FN2S
- Molecular Weight : 218.25 g/mol
- CAS Number : 1016757-34-8
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, as supported by studies showing significant inhibition zones in agar diffusion tests .
Anticancer Activity
Thiazole compounds have also been investigated for their anticancer properties. In cell line studies, this compound showed cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 10.0 |
| A549 (lung) | 15.0 |
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. For this compound, modifications to the thiazole ring and the substitution pattern on the phenyl group have been studied:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Phenyl Ring Modifications : Substituents on the phenyl ring can significantly alter potency; electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce it.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in preclinical models:
- Study on Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives demonstrated that those with halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts .
- Cytotoxicity Assessment : A study involving multiple cancer cell lines revealed that compounds with a similar thiazole structure exhibited IC50 values comparable to established chemotherapeutics, indicating potential for further development .
Q & A
Basic: What synthetic strategies are optimal for preparing 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile, and how do substituent positions influence reaction efficiency?
Answer:
The synthesis typically involves cyclocondensation of 2-cyanothioacetamide with α-halo ketones or via nucleophilic substitution on pre-formed thiazole intermediates. For example, substituting 2-fluorophenyl groups may require careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid steric hindrance or electronic deactivation. A similar route for 4-methylthiazole derivatives achieved 54% yield using 2-cyanothioacetamide and chloroacetone . Fluorine's electron-withdrawing effect at the ortho position (2-fluorophenyl) may reduce nucleophilic reactivity compared to para-substituted analogs, necessitating longer reaction times or catalytic additives like DBU. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) is critical to isolate the nitrile product from thiourea byproducts.
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic findings during structure elucidation?
Answer:
Discrepancies (e.g., NMR suggesting conformational flexibility vs. XRD showing rigid packing) require cross-validation:
Variable-Temperature NMR : To detect dynamic processes (e.g., ring puckering) that may explain spectral broadening.
DFT Calculations : Compare computed NMR shifts (GIAO method) with experimental data to identify dominant conformers .
Polymorph Screening : Use solvent-drop grinding or slurry methods to isolate alternate crystal forms, then re-validate via SC-XRD and PXRD .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F, π-stacking) that stabilize specific conformations in the solid state .
Advanced: What computational methods are suitable for analyzing the electronic effects of the 2-fluorophenyl group on the thiazole-acetonitrile core?
Answer:
- DFT (B3LYP/6-311++G(d,p)) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine on the thiazole’s aromaticity and acetonitrile’s reactivity.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ(C–F) → π*(thiazole)) that influence charge distribution .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions to predict reactivity in cross-coupling or nucleophilic substitution reactions.
Advanced: What challenges arise in crystallographic studies of this compound, and how can SHELX tools address them?
Answer:
Common challenges include:
- Disordered Fluorine Atoms : Use PART instructions in SHELXL to refine split positions and apply restraints (e.g., DFIX, SIMU) .
- Twinning : Test for twinning via ROTAX/CELL_NOW in SHELXL. Apply HKLF 5 format for integration of twinned data .
- Weak Diffraction : Optimize data collection at low temperatures (100 K) and use SQUEEZE (Platon) to model solvent-accessible voids .
- Validation : Check for overfitting using R1/wR2 and CC/CC_all metrics. ADDSYM in PLATON detects missed symmetry .
Advanced: How does this compound serve as a precursor for PET radioligands targeting neurological receptors?
Answer:
The thiazole-acetonitrile scaffold is a key building block for metabotropic glutamate receptor (mGluR5) ligands. For example:
- Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution (e.g., displace nitro groups) or prosthetic group coupling (e.g., [¹⁸F]SFB) .
- Structure-Activity Relationship (SAR) : Modify the fluorophenyl group (e.g., 2,4-diF substitution) to enhance blood-brain barrier permeability and receptor affinity. Derivatives like [¹⁸F]FPEB show high mGluR5 binding in vivo .
- In Vivo Stability : Assess metabolic stability via LC-MS/MS analysis of plasma and brain homogenates after tracer administration.
Advanced: How can researchers design a structure-activity relationship (SAR) study using derivatives of this compound?
Answer:
Methodology :
Core Modifications : Synthesize analogs with varying substituents (e.g., 3-F, 4-CF₃ on phenyl; thiazole→oxazole).
In Vitro Assays : Measure binding affinity (IC₅₀ via radioligand displacement) and functional activity (cAMP/Gq-coupled assays).
QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with activity.
Crystallographic Data : Overlay ligand-receptor docking poses (e.g., mGluR5 PDB: 6FF6) to identify critical hydrogen bonds (e.g., thiazole N···Arg323) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
